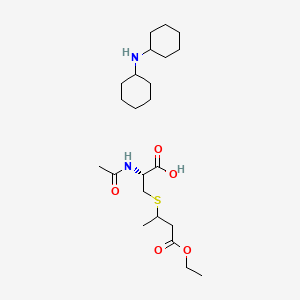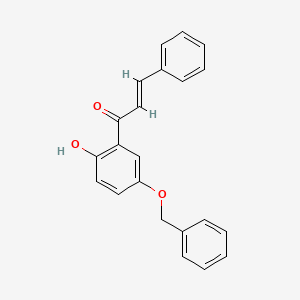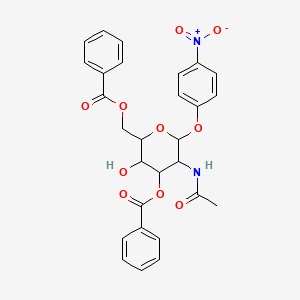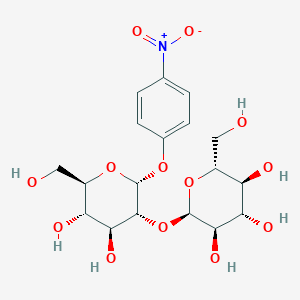
(2R)-2-Acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds with intricate structures, such as the one mentioned, often play critical roles in various fields of chemistry and pharmacology. Their synthesis and characterization are vital for understanding their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of complex molecules typically involves multi-step reactions, starting from simpler molecules. For example, the enantioselective synthesis of related cyclohexyl-based compounds has been described, highlighting the importance of choosing appropriate starting materials and catalysts to achieve the desired stereochemistry (Alonso et al., 2005).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to elucidate the compound's configuration. Studies on similar compounds have used these techniques to understand the molecular geometry and interactions within the crystal lattice, providing insights into the compound's stability and reactivity (Bąkowicz & Turowska-Tyrk, 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be explored through various reactions, including cycloadditions, substitutions, and rearrangements. For instance, the synthesis and reactivity of oxadiazole derivatives, which share structural motifs with the compound , have been studied, revealing their potential as antimicrobial agents (Rehman et al., 2016).
Aplicaciones Científicas De Investigación
N-Acetyldopamine Derivatives from Periostracum Cicadae
N-acetyldopamine (NADA) derivatives, including compounds structurally related to the requested chemical, have been isolated from Periostracum Cicadae, a component in traditional Chinese medicine. These compounds have been studied for their potential therapeutic effects in treating throat soreness, hoarseness, itching, and spasms (Yang et al., 2015).
Synthesis of Complex Carbohydrate Derivatives
Research includes the synthesis of carbohydrate derivatives, such as N-[2-O-(2-acetamido-2,3-dideoxy-5-thio-d-glucopyranose-3-yl)-d-lactoyl]-l-alanyl-d-isoglutamine, which might have implications in developing new compounds for biomedical applications (Hasegawa et al., 1983).
Chemical Synthesis and Biological Activities
Studies have focused on the chemical synthesis of compounds structurally related to the requested chemical, exploring their potential biological activities. For instance, 5-deazaaminopterin analogues with modifications at specific positions have been synthesized and evaluated for their activity against human leukemic and murine cells (Su et al., 1988).
Asymmetric Hydrogenation in Chemical Synthesis
Asymmetric hydrogenation of N-acetyldehydroamino acids using rhodium(I) complexes containing chiral carbocyclic analogs has been studied. This research contributes to understanding stereochemical aspects in organic synthesis (Glaser et al., 1977).
Synthesis of Zwitterionic Compounds
Research has been conducted on the synthesis of zwitterionic compounds from 2-anilino-2-ethoxy-3-oxothiobutanoic acid, leading to derivatives of 2-hydroxypropanoic acid and the creation of heterocyclic systems (Zaleska et al., 2002).
Synthesis and Anticancer Activity
Compounds structurally similar to the requested chemical have been synthesized and tested for anticancer activity. This includes 2-Cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives showing cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Synthesis of Muscarinic Agonist Compounds
Research has involved the synthesis of substituted N-(silatran-1-ylmethyl)acetamides, which act as partial muscarinic agonists and mimic acetylcholine's effect on cholinoreceptors (Pukhalskaya et al., 2010).
Propiedades
IUPAC Name |
(2R)-2-acetamido-3-(4-ethoxy-4-oxobutan-2-yl)sulfanylpropanoic acid;N-cyclohexylcyclohexanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO5S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-17-10(14)5-7(2)18-6-9(11(15)16)12-8(3)13/h11-13H,1-10H2;7,9H,4-6H2,1-3H3,(H,12,13)(H,15,16)/t;7?,9-/m.0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYAHSGHJGRFX-HZSUOFROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(C)SC[C@@H](C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














